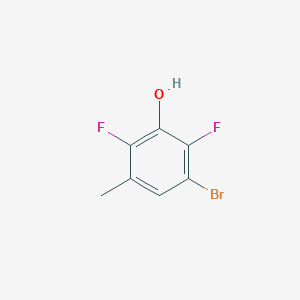

3-Bromo-2,6-difluoro-5-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-difluoro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-3-2-4(8)6(10)7(11)5(3)9/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYSLVVEXXRCAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Bromo 2,6 Difluoro 5 Methylphenol and Its Precursors/derivatives

Exploration of Reaction Pathways in Bromination of Phenols

The bromination of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, the substitution pattern on 3-Bromo-2,6-difluoro-5-methylphenol makes its bromination pathways more nuanced.

In the bromination of phenols, the reaction mechanism is heavily influenced by the solvent and the nature of the brominating agent. quora.com For instance, in aqueous solutions, phenol (B47542) reacts with bromine water to yield 2,4,6-tribromophenol (B41969) as a white precipitate. quora.com This occurs because the phenoxide ion, formed in the polar solvent, is even more strongly activating than phenol itself, leading to multiple substitutions.

For polysubstituted phenols, the reaction pathway involves the generation of an electrophile (e.g., Br+) which then attacks the electron-rich aromatic ring. The stability of the resulting carbocation intermediate, often called a sigma complex or arenium ion, determines the regioselectivity of the reaction. In the case of this compound, the directing effects of the existing substituents must be considered. The hydroxyl group strongly directs ortho and para. The two fluorine atoms are deactivating but ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing.

Kinetic studies on the bromination of various substituted phenols in acetic acid have shown that the reaction can follow different orders depending on the reactant concentrations. asianpubs.org Generally, electron-releasing groups increase the reaction rate, while electron-withdrawing groups decrease it. asianpubs.org The bromination of p-cresol (B1678582), for example, primarily yields 2-bromo-4-methylphenol. niscpr.res.in

Table 1: Factors Influencing Regioselectivity in Phenol Bromination

| Factor | Influence on Reaction Pathway | Example |

|---|---|---|

| Solvent Polarity | Polar solvents can enhance the rate of reaction and may lead to polysubstitution by stabilizing the phenoxide ion. quora.com | Bromination of phenol in water leads to 2,4,6-tribromophenol. quora.com |

| Nature of Substituents | Electron-donating groups (e.g., -OH, -CH₃) activate the ring and accelerate the reaction, while electron-withdrawing groups (e.g., -F, -Br) deactivate it. asianpubs.org | The reactivity order in one study was o-cresol (B1677501) > phenol > m-chlorophenol. asianpubs.org |

| Steric Hindrance | Bulky groups can hinder attack at adjacent positions, favoring substitution at less sterically crowded sites. | Bromination may be favored at the para position if ortho positions are sterically hindered. |

| pH of the Medium | The pH can affect the concentration of the active electrophile and the state of the phenol (phenol vs. phenoxide). chemrxiv.org | Optimal pH for bromination with a KBr-KBrO₃ system was found to be 3 in one study. chemrxiv.org |

Radical Mechanisms in Difluoromethylation Reactions

While electrophilic substitution is common, reactions involving this compound can also proceed through radical mechanisms, particularly in the context of introducing fluorinated alkyl groups. Difluoromethylation, the introduction of a -CF₂H group, is of significant interest in medicinal chemistry.

Radical difluoromethylation often involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. These reactions are typically initiated by light (photocatalysis) or a radical initiator. nih.govmdpi.com The bromine atom on this compound makes it a potential substrate for radical cross-coupling reactions.

A general mechanism for a photocatalytic difluoromethylation might proceed as follows:

A photocatalyst, upon absorbing light, reaches an excited state.

The excited photocatalyst interacts with a difluoromethylating agent (e.g., an alkyl 2-bromo-2,2-difluoroacetate) to generate a difluoromethyl radical. nih.gov

This radical can then add to an aromatic system.

The presence of radical scavengers like TEMPO or BHT has been shown to inhibit these types of reactions, providing evidence for a radical-mediated pathway. acs.org

Nucleophilic Aromatic Substitution Mechanism Elucidation in Fluorinated Systems

The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr). This reaction pathway is generally favored in aromatic systems bearing strong electron-withdrawing groups. wikipedia.org

The SₙAr mechanism typically proceeds via a two-step addition-elimination sequence:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing substituents at the ortho and para positions. youtube.com

Elimination: The leaving group departs, restoring the aromaticity of the ring.

In fluorinated systems, fluoride (B91410) can surprisingly act as the leaving group. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the carbon it is attached to more electrophilic. youtube.com The stability of the Meisenheimer complex is key, and it is enhanced by the presence of groups that can stabilize the negative charge. masterorganicchemistry.comyoutube.com

In some cases, a concerted SₙAr mechanism, where bond-formation and bond-breaking occur simultaneously, has been proposed to avoid high-energy intermediates. nih.gov

Table 2: Comparison of Factors in Electrophilic vs. Nucleophilic Aromatic Substitution

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SₙAr) |

|---|---|---|

| Attacking Species | Electrophile | Nucleophile |

| Ring Requirement | Electron-rich | Electron-poor |

| Role of Substituents | Activating groups (e.g., -OH, -CH₃) accelerate the reaction. | Deactivating groups (e.g., -NO₂, -F) accelerate the reaction. wikipedia.org |

| Intermediate | Cationic (Arenium ion) | Anionic (Meisenheimer complex) masterorganicchemistry.com |

| Leaving Group | Typically H+ | Halide, Nitro group, etc. wikipedia.org |

Carbocation Rearrangements in Related Bromination Reactions

Carbocation rearrangements involve the migration of an alkyl or hydride group to form a more stable carbocation. libretexts.org While less common in the standard bromination of phenols, they can occur under specific conditions, particularly in the presence of strong acids or during the rearrangement of reaction intermediates.

One relevant phenomenon is the dienone-phenol rearrangement. cdnsciencepub.com In some electrophilic substitution reactions of phenols, attack can occur at a carbon already bearing a substituent (ipso attack). This can lead to the formation of a cyclohexadienone. cdnsciencepub.com If this dienone is protonated, the resulting carbocation can undergo rearrangement. For example, bromination of p-cresol can lead to a bromodienone, which under acidic conditions could potentially rearrange. cdnsciencepub.com

These rearrangements are driven by the formation of a more stable carbocation (e.g., tertiary > secondary > primary). libretexts.org In the context of this compound, such rearrangements might be more relevant to the synthesis of its precursors rather than its direct bromination. For instance, acid-catalyzed dealkylation or isomerization of a related substituted phenol could involve carbocation intermediates that rearrange.

Kinetic and Thermodynamic Aspects of Chemical Transformations of this compound

The kinetics and thermodynamics of reactions involving this compound are dictated by the energies of the transition states and intermediates.

For electrophilic bromination , the rate of reaction is influenced by the activation energy of the electrophilic attack. Studies on the bromination of various phenols have calculated activation parameters, showing how substituents affect the energy barrier of the reaction. asianpubs.org Electron-releasing groups lower the activation energy, while electron-withdrawing groups increase it. asianpubs.org

Thermochemical studies on related phenolic compounds, often combining calorimetry and computational methods, have been used to determine enthalpies of formation and bond dissociation energies. researchgate.net The O-H bond dissociation enthalpy, for example, is a key parameter in evaluating the antioxidant capacity of a phenol, as it relates to the ease of hydrogen atom donation to scavenge free radicals. The electronic effects of the bromo, fluoro, and methyl substituents would all influence this value for this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-tribromophenol |

| p-cresol |

| 2-bromo-4-methylphenol |

| m-chlorophenol |

| o-cresol |

| TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) |

Computational and Theoretical Chemistry Studies of 3 Bromo 2,6 Difluoro 5 Methylphenol

Quantum Chemical Calculations for Molecular Geometry Optimization

There are no published studies detailing the optimization of the molecular geometry of 3-Bromo-2,6-difluoro-5-methylphenol using either Density Functional Theory (DFT) or high-level ab initio methods.

Density Functional Theory (DFT) Approaches (e.g., B3LYP basis sets)

No specific research articles or datasets were identified that have employed DFT methods, such as the B3LYP functional with various basis sets, to calculate the optimized geometry, bond lengths, and bond angles of this compound.

High-Level Ab Initio Methods

Similarly, the scientific literature lacks any studies that have utilized high-level ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) to perform a detailed geometrical analysis of this compound.

Electronic Structure Analysis

Due to the lack of foundational geometry optimization studies, further analyses of the electronic structure of this compound are also absent from the literature.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Levels

No data is available on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Consequently, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. MEP maps are crucial for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions)

There are no specific studies in the reviewed scientific literature that report the predicted spectroscopic properties of this compound. Computational methods, such as Density Functional Theory (DFT), are standard approaches for calculating vibrational frequencies (corresponding to infrared and Raman spectra) and electronic transitions (corresponding to UV-Visible spectra). However, without dedicated computational analysis of this compound, no data on its theoretical spectroscopic profile can be presented.

Table 1: Predicted Vibrational Frequencies of this compound

| Mode | Calculated Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Table 2: Predicted Electronic Transitions of this compound

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|

Theoretical Exploration of Aromaticity (e.g., HOMA Indexes)

A theoretical exploration of the aromaticity of this compound using computational methods has not been reported in the available literature. Aromaticity is a key concept in chemistry, and various computational indexes are used to quantify it. The HOMA (Harmonic Oscillator Model of Aromaticity) index is a widely used geometry-based descriptor of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. The calculation of HOMA indexes requires optimized molecular geometries from quantum chemical calculations, which are not available for this specific compound.

Table 3: Calculated HOMA Index for the Phenyl Ring of this compound

| Ring | HOMA Value |

|---|

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2,6 Difluoro 5 Methylphenol

Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 3-Bromo-2,6-difluoro-5-methylphenol is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would be observed in the 2850-2960 cm⁻¹ range.

Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring typically result in sharp peaks in the 1450-1600 cm⁻¹ region. The spectrum would also show strong absorptions for the C-F bonds, typically found in the 1000-1400 cm⁻¹ range. The C-O stretching vibration of the phenol (B47542) is expected around 1200 cm⁻¹. Finally, the C-Br stretching vibration would be present at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Table 1: Predicted FT-IR Data for this compound

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch | Phenol |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Methyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1400-1000 | C-F Stretch | Aryl Fluoride (B91410) |

| ~1200 | C-O Stretch | Phenol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic and molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural assignment.

The ¹H NMR spectrum is used to determine the number and type of hydrogen atoms in a molecule. For this compound, three distinct signals are predicted:

Phenolic Proton (-OH): A broad singlet is expected, typically in the range of 5-8 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Proton (-CH-): The single proton on the aromatic ring is located between two fluorine atoms and a methyl group. This proton is expected to appear as a multiplet (likely a triplet of doublets or a more complex pattern) due to coupling with the two adjacent fluorine atoms and potentially longer-range coupling with the methyl group protons. Its chemical shift would be in the aromatic region, approximately 6.5-7.5 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and should produce a singlet around 2.0-2.5 ppm. There might be a small long-range coupling to the aromatic proton.

Table 2: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 5.0 - 8.0 | Broad Singlet | 1H | Phenolic OH |

| 6.5 - 7.5 | Multiplet | 1H | Aromatic CH |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of symmetry in this compound, seven distinct signals are expected for the seven carbon atoms. The chemical shifts are influenced by the attached atoms, particularly the electronegative F, O, and Br atoms. Carbons directly bonded to fluorine will show large C-F coupling constants.

C-OH: The carbon attached to the hydroxyl group is expected in the 150-160 ppm range.

C-F: The two carbons bonded to fluorine atoms are expected at high chemical shifts, likely between 150-165 ppm, and will appear as doublets due to one-bond C-F coupling.

C-Br: The carbon bonded to bromine is expected to have a chemical shift around 100-115 ppm.

Aromatic C-H and C-CH₃: The remaining two aromatic carbons would appear in the typical aromatic region of 110-140 ppm.

Methyl Carbon: The methyl carbon signal is expected to appear upfield, around 15-25 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 15-25 | -CH₃ |

| 100-115 | C-Br |

| 110-140 | Aromatic C-H, C-CH₃ |

| 150-160 | C-OH |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. In this compound, the two fluorine atoms are chemically equivalent due to free rotation around the C-O bond. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift for aryl fluorides typically falls in the range of -100 to -140 ppm relative to a CFCl₃ standard. This signal may appear as a doublet due to coupling with the single aromatic proton.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in aromatic and unsaturated systems. Substituted phenols typically show two absorption bands in the UV region. researchgate.net For this compound, the primary band (E2-band) is expected around 210-230 nm, and a secondary band (B-band) is expected around 270-290 nm. researchgate.net The exact positions of these absorption maxima (λmax) are influenced by the combination of electron-donating (OH, CH₃) and electron-withdrawing (F, Br) substituents on the benzene (B151609) ring, as well as the solvent used for the analysis. researchgate.netacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₇H₅BrF₂O. The key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. The calculated monoisotopic mass for C₇H₅⁷⁹BrF₂O is approximately 221.95 Da.

Common fragmentation pathways for this molecule would likely involve the loss of a methyl group ([M-15]⁺), or the loss of a bromine atom ([M-79/81]⁺). The analysis of these fragmentation patterns helps to confirm the presence of the different structural components of the molecule. purdue.edunih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Interpretation |

|---|---|

| ~222 and ~224 | Molecular ion peaks [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes |

| ~207 and ~209 | Fragment from loss of a methyl group (-CH₃) |

Complementary Spectroscopic Techniques (e.g., Electron Spin Resonance)

In the comprehensive structural elucidation of this compound, while techniques like NMR and mass spectrometry provide the foundational structural framework, complementary spectroscopic methods can offer deeper insights into the molecule's electronic structure and potential reactivity. One such powerful, albeit specialized, technique is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy.

ESR is a spectroscopic method that specifically detects chemical species that have one or more unpaired electrons. wikipedia.orgnih.govslideshare.net Such species are known as paramagnetic and include free radicals, many transition metal ions, and triplet states. The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it excites the spins of electrons instead of atomic nuclei. wikipedia.org

For a molecule like this compound, which in its ground state is a diamagnetic species with all electrons paired, ESR spectroscopy would not yield a signal. However, ESR becomes an invaluable tool for studying the radical species that could be generated from this phenol. Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby becoming phenoxyl radicals themselves.

Should this compound be subjected to conditions that lead to the formation of its corresponding phenoxyl radical (e.g., through oxidation or reaction with other radical species), ESR spectroscopy could be employed to detect and characterize this transient species. The resulting ESR spectrum would provide a wealth of information about the electronic structure of the radical.

The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants.

g-factor: This is a dimensionless proportionality constant that is characteristic of the radical's electronic environment. Its value can provide clues about the extent of spin-orbit coupling and the nature of the atom on which the unpaired electron is predominantly localized.

Hyperfine Coupling: This refers to the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (such as ¹H, ¹⁹F, ¹³C, ⁷⁹Br, and ⁸¹Br). This interaction splits the ESR signal into multiple lines, and the pattern and magnitude of this splitting (the hyperfine coupling constant) reveal the distribution of the unpaired electron's spin density across the molecule.

For the hypothetical 3-Bromo-2,6-difluoro-5-methylphenoxyl radical, the ESR spectrum would be expected to exhibit hyperfine coupling to the methyl protons and the fluorine atoms. The magnitude of these couplings would indicate the degree of delocalization of the unpaired electron onto the aromatic ring and the methyl group.

Table of Potential ESR Parameters for the Hypothetical 3-Bromo-2,6-difluoro-5-methylphenoxyl Radical

| Parameter | Interacting Nuclei | Expected Information |

| g-factor | - | Provides insight into the overall electronic environment of the unpaired electron. |

| Hyperfine Coupling Constant (a) | Methyl Protons (-CH₃) | Indicates the spin density on the carbon atom of the methyl group. |

| Hyperfine Coupling Constant (a) | Fluorine Nuclei (-F) | Reveals the extent of spin delocalization onto the fluorine atoms. |

| Hyperfine Coupling Constant (a) | Bromine Nucleus (-Br) | Can provide information on the spin density at the bromine-substituted position. |

Crystallographic Analysis of this compound Remains Undetermined

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound. Consequently, a detailed analysis of its solid-state characteristics, including precise bond lengths, bond angles, conformational preferences, and intermolecular interactions, cannot be provided at this time.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental data such as the lengths of chemical bonds, the angles between them, and the torsional angles that define the molecule's conformation. Furthermore, it elucidates the nature of intermolecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which govern how molecules pack together in the crystal lattice.

While information exists for structurally related compounds, such as other brominated, fluorinated, or methylated phenols, this data cannot be reliably extrapolated to this compound. The specific placement of the bromo, fluoro, and methyl substituents on the phenol ring will uniquely influence the electronic distribution and steric profile of the molecule, leading to a distinct crystal packing arrangement and interaction network.

Without experimental crystallographic data for this compound, any discussion of its solid-state properties would be purely speculative and lack the scientific accuracy required for a detailed analysis. The scientific community awaits the synthesis of suitable single crystals and subsequent X-ray diffraction analysis to unlock the precise structural details of this compound.

Crystallographic Analysis and Solid State Characteristics of 3 Bromo 2,6 Difluoro 5 Methylphenol

Supramolecular Architecture and Crystal Packing Analysis

Role of Non-Covalent Interactions in Crystal Formation

The formation of a stable crystal structure is a complex interplay of various non-covalent interactions. In the case of 3-Bromo-2,6-difluoro-5-methylphenol, the phenolic hydroxyl group is expected to be a primary donor for hydrogen bonds, while the fluorine and bromine atoms, along with the aromatic ring, could act as acceptors. Furthermore, the bromine and fluorine atoms could participate in halogen bonding, a type of non-covalent interaction that has gained significant attention for its role in crystal engineering. The methyl group can also influence the crystal packing through weaker van der Waals forces. The specific geometry and relative strengths of these interactions would ultimately determine the final crystal packing. Studies on analogous compounds suggest that a hierarchy of these interactions governs the formation of the crystalline solid.

Polymorphism Studies and Influence on Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties such as melting point, solubility, and stability. The existence of polymorphism in this compound is plausible, given the conformational flexibility and the variety of potential intermolecular interactions. A systematic investigation involving crystallization under different conditions (e.g., various solvents, temperatures, and pressures) would be necessary to identify and characterize any potential polymorphs. Such studies would be essential for understanding the full solid-state landscape of this compound. However, to date, no such polymorphism studies have been reported in the scientific literature.

Derivatization and Advanced Chemical Transformations of 3 Bromo 2,6 Difluoro 5 Methylphenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group of 3-Bromo-2,6-difluoro-5-methylphenol is a key site for derivatization. Common reactions at this position include etherification and esterification, which modify the polarity and reactivity of the molecule.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. This reaction is often catalyzed by an acid or a coupling agent.

These modifications of the hydroxyl group are fundamental steps in the synthesis of more complex molecules, allowing for the introduction of a wide variety of functional groups and the tuning of the compound's physical and chemical properties.

Modifications of the Bromine Atom (e.g., Cross-Coupling Reactions)

The bromine atom on the aromatic ring of this compound is a prime site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. researchgate.net These palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This method is widely used for the formation of biaryl structures. acs.orgresearchgate.net The reaction is generally tolerant of a wide range of functional groups and can be performed under relatively mild conditions. cjcatal.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is a versatile method for the synthesis of styrenyl compounds and other vinylarenes. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org This is a powerful method for the synthesis of arylamines, which are important intermediates in medicinal chemistry. researchgate.netbath.ac.uk

Representative Cross-Coupling Reactions:

| Reaction | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | Substituted Alkene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | Arylamine |

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring can also be a site for chemical modification, although it is generally less reactive than the hydroxyl and bromine functionalities.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. libretexts.orgopenstax.org Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can convert the methyl group to a carboxylic acid. Milder oxidation can potentially yield the corresponding benzaldehyde (B42025) derivative.

Halogenation: Free-radical halogenation of the methyl group can occur under UV light or with the use of radical initiators. This reaction introduces a halogen atom onto the methyl group, which can then be further functionalized through nucleophilic substitution reactions.

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups, and deactivated by the electron-withdrawing fluorine and bromine atoms. byjus.com The directing effects of these substituents determine the position of further substitution. chemistrysteps.comucalgary.ca

Electrophilic Aromatic Substitution:

Nitration: Treatment with nitric acid can introduce a nitro group onto the ring. sarthaks.commlsu.ac.in The position of nitration is directed by the existing substituents.

Halogenation: Further halogenation of the ring can occur with reagents like bromine or chlorine in the presence of a Lewis acid. byjus.comsarthaks.com The strong activation by the hydroxyl group can lead to polysubstitution. mlsu.ac.in

Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce alkyl and acyl groups onto the aromatic ring, although the presence of the deactivating halogens might require harsher conditions. sarthaks.com

Nucleophilic Aromatic Substitution: While less common for this electron-rich phenol, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. researchgate.netlibretexts.org The fluorine atoms can potentially be displaced by strong nucleophiles under specific conditions, as fluorine is a good leaving group in SNAr reactions. researchgate.net

Synthesis of Schiff Base Derivatives and Metal Complexes utilizing this compound Scaffolds

Phenolic compounds are precursors for the synthesis of Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone. ajrconline.orgjchemlett.com While this compound itself is not an aldehyde, it can be functionalized to introduce an aldehyde group, for example, through formylation of the aromatic ring. This aldehyde derivative can then react with various amines to form Schiff bases. ijpbs.comresearchgate.net

These Schiff base ligands, characterized by the imine (-C=N-) group, are excellent chelating agents for a wide variety of metal ions. bohrium.comnih.govscirp.org The resulting metal complexes often exhibit interesting catalytic, magnetic, and biological properties. The synthesis of such complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. ajrconline.orgresearchgate.netnih.govijfmr.com

Multi-component Reactions and Diversification Strategies

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Phenols can participate in certain MCRs, such as the Passerini and Ugi reactions, under specific conditions. nih.govnih.govorganic-chemistry.orgacs.org

Passerini Reaction: While typically involving a carboxylic acid, electron-poor phenols can sometimes act as the acidic component in a Passerini-type reaction, reacting with an aldehyde and an isocyanide to form α-aryloxy amides. nih.gov

Ugi Reaction: In a similar vein, phenols can be utilized in Ugi-Smiles reactions, a variation of the Ugi four-component reaction. organic-chemistry.org

These MCR strategies offer a rapid and efficient way to generate diverse libraries of compounds based on the this compound scaffold, which is highly valuable in medicinal chemistry and drug discovery. nih.gov

Role of 3 Bromo 2,6 Difluoro 5 Methylphenol As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Analogues

While direct incorporation of 3-Bromo-2,6-difluoro-5-methylphenol into the total synthesis of complex natural products is not extensively documented, its structural motifs are representative of key intermediates used to generate fluorinated analogues of biologically active molecules. The synthesis of natural product analogues is a crucial field in medicinal chemistry, aiming to improve the potency, selectivity, or pharmacokinetic properties of a parent compound.

Fluorine and bromine-containing phenols are particularly valuable in this context. nih.govsemanticscholar.org The introduction of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a synthetic handle for diversification. nih.gov For instance, synthetic strategies toward analogues of complex molecules often involve the late-stage introduction of fluorinated fragments to modify a core structure. nih.gov The title compound, with its reactive phenol (B47542) and bromo functionalities, is an ideal starting material for such strategies. The phenol group can be alkylated or etherified, while the bromine atom can be used in various carbon-carbon and carbon-heteroatom bond-forming reactions to build complexity.

The general approach for utilizing such a building block is outlined below:

Functionalization: The phenol or bromo group is reacted to attach the building block to a more complex fragment.

Core Construction: The substituted phenol is carried through several synthetic steps to construct the core of the target analogue.

Late-Stage Modification: The remaining functional groups are used to introduce final modifications.

The synthesis of bromophenol derivatives found in marine life, which often possess significant biological activities, showcases the importance of bromo-phenol scaffolds in creating natural product-like molecules. semanticscholar.org

Intermediate in the Formation of Coenzyme Q-10 and Related Quinone Derivatives

Coenzyme Q-10 (CoQ10), also known as ubiquinone, is a vital, lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain. nih.govaging-us.com Its structure consists of a 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) head and a 10-unit isoprenyl tail. The biosynthesis and chemical synthesis of CoQ10 typically start from 4-hydroxybenzoic acid or related precursors that are elaborated to form the fully substituted quinone ring. nih.govfrontiersin.orgnih.gov

There is no direct literature evidence for the use of this compound in the synthesis of Coenzyme Q-10. However, the synthesis of the CoQ10 benzoquinone ring and other quinone derivatives often relies on the oxidation of highly substituted phenols. google.com A patented method for preparing a CoQ10 intermediate, for example, utilizes 2,6-dimethoxy-3-bromo-4-methylphenol, a compound structurally related to the title compound but with methoxy (B1213986) groups instead of fluorine. google.com This process involves the bromination of a dimethoxymethylphenol, highlighting that substituted bromophenols can serve as precursors to the quinone core of CoQ10. google.com

Theoretically, a polysubstituted phenol like this compound could be a precursor for quinone derivatives through a sequence of reactions involving:

Nucleophilic aromatic substitution to replace the fluorine atoms with methoxy groups.

Oxidation of the resulting phenol to a quinone.

Coupling reactions at the bromo-position to introduce a side chain.

This hypothetical pathway underscores the potential of highly functionalized phenols as starting points for various quinone structures, which are a class of compounds with diverse biological activities, including anticancer properties. uni.lu

Building Block for Selectively Fluorinated Heterocycles

The construction of heterocyclic rings is a cornerstone of medicinal chemistry, as these motifs are present in a vast number of pharmaceuticals. researchgate.net this compound is an excellent starting material for synthesizing selectively fluorinated heterocycles due to its trifunctional nature. The phenol, bromo, and activated aromatic ring positions can all participate in cyclization reactions.

The presence of fluorine atoms significantly influences the acidity of the phenol and the reactivity of the aromatic ring, often enhancing reaction rates and modifying the properties of the final heterocyclic product. core.ac.uk Key synthetic strategies include:

Intramolecular Etherification: The phenol can act as a nucleophile to displace a leaving group within the same molecule, forming oxygen-containing heterocycles like furans and pyrans.

Palladium-Catalyzed Cross-Coupling: The bromo-substituent is a prime site for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. These reactions can be used to introduce a side chain that subsequently undergoes intramolecular cyclization to form a wide variety of nitrogen, oxygen, or sulfur-containing heterocycles.

Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack, allowing for the formation of heterocyclic systems through the displacement of a fluoride (B91410) ion, a common strategy for building fluorinated drug scaffolds. core.ac.uk

Radical Cyclization: Photocatalytic or radical-initiating conditions can be used to generate radical species that undergo cyclization to form complex heterocyclic systems. rsc.orgresearchgate.net

The following table provides examples of cyclization reactions that utilize functionalized aromatic precursors to generate heterocyclic structures.

| Precursor Type | Reaction Type | Resulting Heterocycle Class | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Aryl Halide with Ortho-Amine | Intramolecular Buchwald-Hartwig Amination | Indoles, Carbazoles | Palladium Catalyst, Ligand, Base | arabjchem.org |

| o-Aminophenol | Aerobic Oxidation with Aldehyde | Benzoxazoles | Iron Catalyst | researchgate.net |

| Aryl Halide and Alkyne | Sonogashira Coupling / Cyclization | Indoles, Furans | Palladium Catalyst, Copper Co-catalyst | rsc.org |

| Arylamine, Enaminone, Difluorobromoacetate | Photoinduced Three-Component Cyclization | Quinolines | Photocatalyst (e.g., fac-Ir(ppy)3) | researchgate.net |

Applications in the Design of Phenyl Bioisosteres and Fluorinated Scaffolds

In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly affecting its biological activity, while potentially improving its pharmacokinetic or pharmacodynamic profile. The replacement of a phenyl ring with a fluorinated mimic is a common strategy to address metabolic liabilities (such as oxidation by cytochrome P450 enzymes), enhance binding affinity, and modulate physicochemical properties like lipophilicity and acidity. fu-berlin.denih.gov

This compound is an ideal precursor for creating such fluorinated scaffolds. The incorporation of fluorine atoms into an aromatic ring has profound and predictable effects: sigmaaldrich.comalfa-chemistry.com

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, protecting adjacent positions from metabolic attack.

Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic proton. Perfluorination of phenol can lower its pKa by approximately 4.5 units. core.ac.uk This modulation is critical for optimizing a drug's ionization state at physiological pH, which affects its solubility, membrane permeability, and receptor binding.

Altered Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. core.ac.uk This effect is crucial for improving oral bioavailability.

The title compound provides a scaffold where the two fluorine atoms create a unique electronic environment, while the hydroxyl and bromo groups serve as versatile handles for further chemical elaboration to build a diverse library of drug candidates. alfa-chemistry.com For example, the bromo group can be converted into a boronic acid, creating a reagent like (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid, which is ready for Suzuki coupling reactions. bldpharm.com

The impact of fluorine substitution on key physicochemical properties relevant to drug design is summarized in the table below.

| Property | Effect of Fluorine Substitution | Significance in Drug Design | Reference |

|---|---|---|---|

| Acidity (pKa) of Phenols/Amines | Decreases pKa (increases acidity) | Optimizes ionization state, solubility, and receptor interaction. | core.ac.uk |

| Lipophilicity (LogP) | Generally increases | Enhances membrane permeability and can improve bioavailability. | core.ac.uksigmaaldrich.com |

| Metabolic Stability | Increases due to strong C-F bond | Reduces drug clearance, prolongs half-life, and prevents formation of toxic metabolites. | nih.gov |

| Binding Affinity | Can increase through favorable electrostatic interactions (e.g., with amide backbones) | Improves drug potency and selectivity. | fu-berlin.de |

Future Research Directions and Potential Innovations for 3 Bromo 2,6 Difluoro 5 Methylphenol

Development of Novel and Sustainable Synthetic Routes

The synthesis of poly-functionalized aromatic compounds like 3-Bromo-2,6-difluoro-5-methylphenol often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic pathways.

Current and Traditional Methods: Classical synthetic strategies for compounds of this class often involve electrophilic aromatic substitution reactions, such as bromination and nitration, on a pre-functionalized phenol (B47542) or benzene (B151609) ring. sci-hub.se These methods can sometimes lack regioselectivity and require stringent reaction conditions. For instance, the synthesis of related bromo-phenols has been achieved through reactions involving cesium carbonate and subsequent coupling reactions, which are effective but can be costly. nih.gov

Future-Oriented and Sustainable Approaches:

Catalytic C-H Activation: A promising avenue is the use of transition-metal-catalyzed C-H activation. This approach allows for the direct functionalization of C-H bonds, bypassing the need for pre-activated starting materials and thus shortening synthetic sequences and reducing waste. Research could explore iridium or palladium catalysts to selectively introduce the bromo or other functional groups onto a 2,6-difluoro-5-methylphenol precursor.

Mechanochemistry: Solid-state synthesis through ball milling, known as mechanochemistry, offers a solvent-free or low-solvent alternative to traditional solution-phase reactions. colab.ws Investigating the mechanochemical fluorination or bromination of appropriate precursors could lead to a more environmentally friendly production method. colab.ws

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. Developing a flow-based synthesis for this compound could streamline its production and purification.

| Method | Starting Material Example | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Traditional Halogenation | 2,6-difluoro-5-methylphenol | Molecular Bromine (Br₂) | Well-established procedures | Potential for low regioselectivity, harsh conditions |

| C-H Activation/Borylation | 2,6-difluorotoluene | Iridium or Rhodium catalysts, B₂pin₂ | High regioselectivity, atom economy | Requires specialized and often expensive catalysts |

| Mechanochemical Synthesis | 2-Naphthol (analog) | N-Fluorobis(phenylsulfonyl)amine (NFSI) | Solvent-free, reduced waste, potentially faster | Scalability, reaction monitoring can be difficult |

| Ullmann Condensation | 1-bromo-3,5-dimethoxybenzene (analog) | Copper iodide, Cs₂CO₃ | Effective for forming C-O bonds | High temperatures, use of stoichiometric copper |

This table presents potential and analogous synthetic routes that could be adapted for this compound, based on established chemical principles.

Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques like NMR and mass spectrometry are crucial, a deeper understanding of the structural and electronic properties of this compound requires the application of more advanced analytical methods.

Expected Spectroscopic Data: Based on analogous structures, a set of expected spectroscopic signatures can be predicted. These predictions are vital for guiding the characterization of newly synthesized batches of the compound.

| Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Signals for the phenolic -OH proton, the aromatic proton, and the methyl group protons. | Proton environment and connectivity. |

| ¹³C NMR | Distinct signals for each of the seven carbon atoms, with chemical shifts influenced by the attached functional groups (Br, F, OH, CH₃). | Carbon skeleton and electronic environment. |

| ¹⁹F NMR | A single signal or closely coupled signals for the two equivalent or near-equivalent fluorine atoms. | Presence and electronic environment of fluorine atoms. |

| Mass Spectrometry (MS) | A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). | Confirmation of molecular weight and elemental composition. |

This table is predictive and based on spectroscopic principles and data from structurally similar compounds. rsc.orgsibran.ru

Advanced Characterization:

Single-Crystal X-ray Diffraction: Obtaining a single crystal of the compound would allow for its definitive structural elucidation. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen and halogen bonding, in the solid state. sibran.ru

Solid-State NMR (ssNMR): For non-crystalline or polycrystalline samples, ssNMR can provide valuable structural information, revealing details about molecular packing and dynamics in the solid state that are not accessible in solution.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict and corroborate experimental spectroscopic data (NMR, IR). acs.orgresearchgate.net Furthermore, DFT can be used to calculate properties like the molecular electrostatic potential (MESP), which helps in understanding reactive sites and intermolecular interactions. researchgate.net

Deeper Mechanistic Understanding of Complex Transformations

The reactivity of this compound is governed by the interplay of its functional groups. Future research should aim to unravel the mechanisms of its key transformations to better control reaction outcomes.

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, being ortho and para to the bromine, significantly activate the aromatic ring towards nucleophilic attack. researchgate.net Mechanistic studies could investigate the kinetics and intermediates (such as Meisenheimer complexes) of SₙAr reactions where the bromine atom is displaced by various nucleophiles. libretexts.org Understanding the influence of the ortho-hydroxyl group on the reaction rate and regioselectivity would be a key objective.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.gov In-depth mechanistic studies, potentially using in-situ spectroscopy and kinetic analysis, could optimize catalyst systems for these transformations, leading to higher yields and selectivity in the synthesis of more complex molecules derived from this phenol.

Oxidative and Reductive Processes: The phenol group can undergo oxidation. Research into the electrochemical behavior of this compound could reveal its redox potentials and the nature of the resulting radical or quinone-type species, which may have applications in electro-organic synthesis or as redox-active materials.

Exploration of Self-Assembly and Material Science Applications

The molecular structure of this compound makes it an intriguing candidate for applications in supramolecular chemistry and material science.

Halogen and Hydrogen Bonding: The compound possesses a hydrogen bond donor (the -OH group) and multiple halogen bond acceptors/donors (the F and Br atoms). This combination could be exploited to direct the self-assembly of the molecules into predictable supramolecular architectures like tapes, rosettes, or porous networks. The study of these non-covalent interactions is a burgeoning field with implications for crystal engineering and the design of functional materials.

Precursor for Functional Materials: As a "building block," this phenol can be used to synthesize larger, more complex functional materials. cymitquimica.com

Polymers: Incorporation into polymers could impart specific properties such as flame retardancy (due to bromine), thermal stability, and low dielectric constants (due to fluorine).

Liquid Crystals: The rigid aromatic core and anisotropic shape could make derivatives of this compound suitable for liquid crystal applications.

Fluorescent Dyes: It could serve as a precursor for advanced fluorophores, such as BODIPY dyes, where halogenation is a common strategy to modulate the photophysical properties. colab.ws

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and these tools can significantly accelerate the exploration of this compound. pku.edu.cnacs.orgresearchgate.net

Predictive Modeling:

Property Prediction: ML models can be trained to predict a wide range of physicochemical properties (e.g., solubility, boiling point, toxicity) for new molecules. mit.edunih.gov Such models could rapidly screen virtual derivatives of this compound for desired characteristics before synthesis is attempted.

Reaction Outcome Prediction: AI algorithms are increasingly used to predict the products and yields of chemical reactions. acs.org By inputting this compound and various reactants into a trained model, researchers could identify the most promising reaction conditions and synthetic pathways, saving significant experimental time and resources.

De Novo Design: Generative AI models can design novel molecules with specific target properties. Researchers could use such models to generate new derivatives of the title compound that are optimized for a particular application, such as binding to a specific biological target or possessing ideal material properties.

Automated Synthesis: AI can be coupled with robotic systems to create automated synthesis platforms. An AI could propose a synthetic route to a target derivative of this compound, and a robotic platform could then execute the synthesis, purify the product, and analyze the results, creating a closed loop of design, build, test, and learn. pku.edu.cn

| AI/ML Application | Specific Task for this compound | Potential Impact |

| Property Prediction | Predict solubility, pKa, and spectral properties of new derivatives. | Accelerates material design and characterization. mit.edu |

| Reaction Prediction | Forecast the major product of cross-coupling reactions. acs.org | Reduces the number of failed experiments and optimizes synthesis. |

| Retrosynthesis Planning | Propose novel and efficient synthetic routes to complex targets. | Uncovers non-intuitive pathways and facilitates synthesis of complex molecules. |

| Material Design | Generate new molecules based on the phenol scaffold for high thermal stability. | Speeds up the discovery of new high-performance materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-2,6-difluoro-5-methylphenol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination and fluorination of substituted phenol derivatives. For example, bromination of 2,6-difluoro-5-methylphenol using reagents like N-bromosuccinimide (NBS) under controlled conditions can yield the target compound. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents. High-performance liquid chromatography (HPLC) with >95% purity thresholds is recommended for validation .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance:

- ¹H NMR : Signals for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm).

- ¹³C NMR : Carbons adjacent to electronegative substituents (Br, F) show downfield shifts (δ 110–160 ppm).

- 19F NMR : Distinct signals for ortho- and para-fluorine atoms (δ -110 to -130 ppm).

Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 240.95) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Use inert atmospheres (argon/nitrogen) to avoid oxidation. Stability tests under varying pH (4–9) and solvents (acetonitrile, DMSO) show minimal degradation over 6 months when stored correctly .

Advanced Research Questions

Q. How does the steric and electronic interplay of substituents influence regioselectivity in further functionalization?

- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position relative to the methyl group. Fluorine’s inductive effect further deactivates the ring, favoring meta/para selectivity. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets can predict reaction sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates preferential cross-coupling at the less hindered position .

Q. How can contradictory purity data from different synthesis batches be resolved?

- Methodological Answer : Contradictions often arise from residual solvents or incomplete bromination. Implement orthogonal analytical methods:

- HPLC-PDA : Detect UV-active impurities (λ = 254 nm).

- GC-MS : Identify volatile byproducts (e.g., unreacted precursors).

- Elemental Analysis : Verify Br/F stoichiometry.

Adjust reaction time/temperature and use scavengers (e.g., molecular sieves) to suppress side reactions .

Q. What strategies mitigate halogen-bonding interference in biological assays?

- Methodological Answer : Halogen bonding between Br/F and protein active sites can lead to false positives. Use competitive binding assays with iodine derivatives to confirm specificity. Molecular docking (AutoDock Vina) identifies non-covalent interactions, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Replace bromine with non-halogen substituents (e.g., methyl) in control experiments .

Q. How does solvent polarity affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility but may stabilize charge-separated intermediates, slowing reactions. Non-polar solvents (toluene) favor oxidative addition in palladium-catalyzed couplings. Screen solvents using a Design of Experiments (DoE) approach, monitoring reaction progress via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc). Optimal yields (>80%) are achieved in THF at 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.